molecular formula C11H24N2O B1490848 3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine CAS No. 2097955-23-0

3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B1490848
CAS No.: 2097955-23-0
M. Wt: 200.32 g/mol
InChI Key: GLNVIOLIMUBKJY-UHFFFAOYSA-N
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Description

3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an ethoxymethyl group attached to the piperidine ring and a propylamine chain extending from the nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine as the core structure.

  • Ethoxymethylation: The piperidine ring is ethoxymethylated using ethyl chloromethyl ether in the presence of a base such as triethylamine.

  • Amination: The ethoxymethylated piperidine is then reacted with 1,3-dibromopropane to introduce the propylamine chain, followed by amination with ammonia or an appropriate amine source.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium-based oxidants.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, often involving nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

  • Oxidation: Piperidin-1-ylpropan-1-amine derivatives

  • Reduction: Reduced piperidine derivatives

  • Substitution: Substituted ethoxymethyl piperidines

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but it generally involves interactions with biological macromolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Ethoxymethylated amines

  • Propylamine derivatives

Uniqueness: Compared to other piperidine derivatives, 3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine stands out due to its specific ethoxymethyl group and propylamine chain, which confer unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

3-[3-(ethoxymethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-14-10-11-5-3-7-13(9-11)8-4-6-12/h11H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNVIOLIMUBKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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